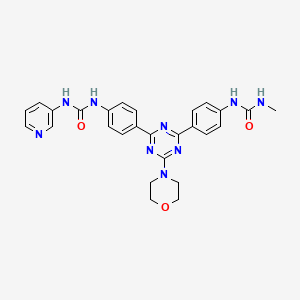

1-Methyl-3-(4-(4-morpholino-6-(4-(3-(pyridin-3-yl)ureido)phenyl)-1,3,5-triazin-2-yl)phenyl)urea

Übersicht

Beschreibung

1-Methyl-3-(4-(4-morpholino-6-(4-(3-(pyridin-3-yl)ureido)phenyl)-1,3,5-triazin-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C27H27N9O3 and its molecular weight is 525.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Methyl-3-(4-(4-morpholino-6-(4-(3-(pyridin-3-yl)ureido)phenyl)-1,3,5-triazin-2-yl)phenyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a triazine core with multiple functional groups, including a morpholino and pyridine moiety. This structural diversity is believed to contribute to its biological activity.

This compound primarily acts as an inhibitor of the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is crucial for cell growth and survival. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Key Mechanisms Identified:

- Inhibition of PI3K : The compound has shown significant inhibitory effects on PI3K activity, leading to reduced phosphorylation of downstream targets such as Akt and mTOR .

- Induction of Apoptosis : Studies indicate that treatment with this compound results in increased reactive oxygen species (ROS) production and PARP1 cleavage, triggering apoptotic pathways in cancer cells .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity results:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF7 (breast cancer) | 0.5 | High |

| MDA-MB-231 | 2.5 | Moderate |

| A549 (lung cancer) | 1.0 | Moderate |

| J774 (macrophages) | >10 | Low |

The data indicate that the compound exhibits potent cytotoxicity against breast cancer cells expressing mutant PI3K while showing lower toxicity towards non-cancerous macrophage cells .

In Vivo Studies

In vivo models further corroborate the efficacy of the compound. For instance, in a colorectal tumor model, administration of this compound resulted in significant tumor growth inhibition compared to control groups .

Case Studies

-

Case Study: Colorectal Cancer Model

- Objective : To evaluate the anti-tumor efficacy of the compound.

- Methodology : Mice were implanted with colorectal cancer cells and treated with varying doses of the compound.

- Results : Significant reduction in tumor size was observed at doses as low as 10 mg/kg body weight.

-

Case Study: Breast Cancer Cell Lines

- Objective : To assess selectivity against different breast cancer subtypes.

- Methodology : MCF7 and MDA-MB-231 cells were treated with the compound; cytotoxicity was measured using MTT assays.

- Results : MCF7 cells showed an IC50 value of 0.5 µM while MDA-MB-231 cells exhibited an IC50 value of 2.5 µM, indicating selective targeting .

Eigenschaften

IUPAC Name |

1-methyl-3-[4-[4-morpholin-4-yl-6-[4-(pyridin-3-ylcarbamoylamino)phenyl]-1,3,5-triazin-2-yl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N9O3/c1-28-26(37)30-20-8-4-18(5-9-20)23-33-24(35-25(34-23)36-13-15-39-16-14-36)19-6-10-21(11-7-19)31-27(38)32-22-3-2-12-29-17-22/h2-12,17H,13-16H2,1H3,(H2,28,30,37)(H2,31,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYHDILHRSDKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)N3CCOCC3)C4=CC=C(C=C4)NC(=O)NC5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.